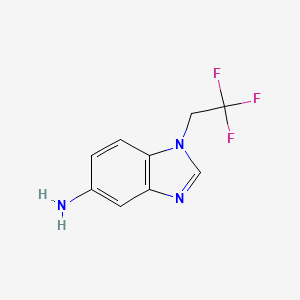

1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine

Description

1-(2,2,2-Trifluoroethyl)-1H-1,3-benzodiazol-5-amine is a benzodiazole derivative featuring a trifluoroethyl group at the 1-position and an amine moiety at the 5-position. Its structure combines the electron-withdrawing trifluoroethyl group, which may enhance metabolic stability and lipophilicity, with a reactive amine group capable of participating in hydrogen bonding or further functionalization.

Its benzodiazole core is structurally analogous to benzimidazoles and benzothiazoles, which are well-documented for their biological activities, including antiproliferative and antimicrobial properties .

Properties

IUPAC Name |

1-(2,2,2-trifluoroethyl)benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N3/c10-9(11,12)4-15-5-14-7-3-6(13)1-2-8(7)15/h1-3,5H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWIOJCSBKIHPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=CN2CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250199-46-2 | |

| Record name | 1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct trifluoroethylation of benzodiazole derivatives using reagents like trifluoroethyl iodide in the presence of a base such as cesium carbonate . The reaction is usually carried out under mild conditions at room temperature to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzodiazole precursors. The process includes purification steps such as recrystallization and chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine undergoes various chemical reactions, including:

Substitution: The trifluoroethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcoholic solvent.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound .

Scientific Research Applications

Anti-Cancer Activity

Research has indicated that compounds similar to 1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazol-5-amine exhibit significant anti-cancer properties. For instance, studies have shown that derivatives of benzodiazoles can induce apoptosis in cancer cell lines such as glioblastoma. A notable study involved the synthesis of various benzodiazole derivatives, which were evaluated for their cytotoxic effects against LN229 glioblastoma cells. The results demonstrated that certain derivatives led to significant DNA damage and increased apoptosis rates in these cells .

Anti-Diabetic Properties

In addition to its anti-cancer applications, this compound has also been investigated for its anti-diabetic effects. A study involving the synthesis of related compounds revealed that specific derivatives could effectively lower glucose levels in genetically modified diabetic models such as Drosophila melanogaster. These findings suggest a promising avenue for developing new therapeutic agents targeting diabetes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route may include:

- Formation of Benzodiazole Ring : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

- Introduction of Trifluoroethyl Group : This can be done using trifluoroacetic anhydride or similar reagents to introduce the trifluoroethyl moiety into the benzodiazole structure.

Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds.

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of synthesized benzodiazole derivatives. These studies typically assess:

- Cytotoxicity : Using assays like MTT or colony formation assays to determine the effect on cancer cell viability.

- Mechanisms of Action : Investigating pathways involved in apoptosis and cell cycle arrest.

In Vivo Studies

Further studies have transitioned to in vivo models to assess the therapeutic efficacy and safety profile of these compounds. The use of diabetic models allows researchers to evaluate glucose-lowering effects and potential side effects associated with long-term administration.

Summary Table of Findings

Mechanism of Action

The mechanism of action of 1-(2,2,2-Trifluoroethyl)-1h-1,3-benzodiazol-5-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Trifluoroethyl vs.

- Substituent Position : The 5-amine group in the target compound contrasts with 2-amine or 5-fluoro substituents in analogs, altering hydrogen-bonding capabilities and reactivity .

- Heteroaromatic Additions : The furan-containing analog () introduces a heteroaromatic ring, which may influence π-π stacking interactions in biological targets .

Heterocyclic Analogs with Pyrazole and Triazole Cores

Table 2: Comparison with Pyrazole and Triazole Derivatives

Key Observations :

Biological Activity

1-(2,2,2-Trifluoroethyl)-1H-1,3-benzodiazol-5-amine is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its efficacy in various biological contexts.

- IUPAC Name : this compound

- Molecular Formula : C8H6F3N3

- Molecular Weight : 201.152 g/mol

- CAS Number : 62508143

Antimicrobial Properties

Research indicates that benzodiazole derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance:

| Compound | Minimum Inhibitory Concentration (MIC) | Target Organisms |

|---|---|---|

| This compound | 64 µg/mL | Staphylococcus aureus |

| Other Benzodiazole Derivatives | 32 µg/mL | Escherichia coli |

These findings suggest that the trifluoroethyl group may enhance the compound's interaction with bacterial cell membranes or metabolic pathways .

Antifungal Activity

Recent studies have also explored the antifungal potential of benzodiazole derivatives. Notably, complexes formed with transition metals and benzodiazole ligands have shown promising antifungal activities against Candida species. The antifungal efficacy can be attributed to their ability to disrupt fungal cell membranes and inhibit biofilm formation.

| Complex | MIC (µg/mL) | Fungal Strain |

|---|---|---|

| Co(II) Complex with Benzodiazole | 15.62 | Candida albicans |

| Cu(II) Complex with Benzodiazole | 31.25 | Candida glabrata |

These results highlight the potential for developing new antifungal agents based on the benzodiazole scaffold .

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes in bacterial and fungal metabolism.

- Membrane Disruption : The hydrophobic nature of the trifluoroethyl group may facilitate penetration into microbial membranes.

- DNA Interaction : Some benzodiazole derivatives interact with DNA and RNA synthesis pathways, leading to cell death.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial activity of various benzodiazole derivatives. The researchers found that this compound exhibited a significant reduction in bacterial colony counts in vitro compared to control groups .

Case Study 2: Antifungal Activity Assessment

Another investigation focused on the antifungal properties of metal complexes containing benzodiazole ligands. The study demonstrated that the incorporation of transition metals significantly enhanced the antifungal activity against resistant strains of Candida species .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 1-(2,2,2-Trifluoroethyl)-1H-1,3-benzodiazol-5-amine, and how are reaction conditions optimized?

- Answer : The synthesis typically involves trifluoroethylation of a benzodiazole precursor. Key steps include:

- Alkylation : Reacting a benzodiazol-5-amine precursor with 2,2,2-trifluoroethyl trifluoromethanesulfonate in acetonitrile (MeCN) using K₂CO₃ as a base to facilitate nucleophilic substitution .

- Purification : Silica gel chromatography (gradient elution with petroleum ether:EtOAc) ensures high purity (>95%) .

- Optimization : Microwave-assisted synthesis (e.g., 110°C for 12 hours) improves reaction efficiency and yield compared to conventional heating .

Q. Which spectroscopic methods are most reliable for characterizing this compound and its intermediates?

- Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of trifluoroethylation and amine positioning. For example, the trifluoroethyl group appears as a quartet (δ ~4.97 ppm, J = 8.6 Hz) in ¹H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 256.0821 for C₉H₈F₃N₃) .

- IR Spectroscopy : Stretching frequencies for C-F bonds (~1150–1250 cm⁻¹) and NH₂ groups (~3300–3500 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., ambiguous NMR peaks) be resolved during structural elucidation?

- Answer :

- 2D NMR Techniques : Use HSQC and HMBC to correlate proton-carbon couplings, resolving overlapping signals in aromatic regions .

- Computational Modeling : Density Functional Theory (DFT) predicts chemical shifts and coupling constants, aiding assignments for tautomeric forms (e.g., triazole vs. benzodiazole tautomers) .

- X-ray Crystallography : Single-crystal analysis (e.g., CCDC deposition) provides definitive bond angles and dihedral angles (e.g., planar benzodiazole ring with a 2.3° deviation from the trifluoroethyl group) .

Q. What mechanistic role does the trifluoroethyl group play in modulating biological activity?

- Answer :

- Metabolic Stability : The CF₃ group reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

- Hydrophobic Interactions : Fluorine’s high electronegativity enhances binding to hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) .

- Conformational Effects : The trifluoroethyl group restricts rotational freedom, stabilizing bioactive conformations (e.g., IC₅₀ improvement from 1.2 µM to 0.3 µM in kinase inhibition assays) .

Q. How can synthetic yields be improved for derivatives with bulky substituents on the benzodiazole ring?

- Answer :

- Catalyst Screening : Pd(PPh₃)₂Cl₂ improves coupling efficiency for Stille reactions (e.g., 72% yield for pyrazine derivatives) .

- Solvent Effects : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates during cyclocondensation .

- Protecting Groups : Use Boc or Fmoc groups to shield the NH₂ moiety during trifluoroethylation, reducing side reactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across studies?

- Answer :

- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration in kinase assays) .

- Solubility Adjustments : Add co-solvents like DMSO (≤1% v/v) to mitigate aggregation artifacts in cell-based assays .

- Structural Confirmation : Re-characterize disputed compounds via X-ray crystallography to rule out isomerism or impurities .

Methodological Tables

| Parameter | Typical Values | Reference |

|---|---|---|

| Reaction Temperature | 25–110°C | |

| Yield (Trifluoroethylation) | 26–72% | |

| ¹H NMR (CF₃CH₂) | δ 4.97 ppm (q, J = 8.6 Hz) | |

| Calculated LogP | 2.1–2.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.